

Application Notes and Protocols for the Synthesis of 5-Methylbenzofurazan-1-Oxide

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Compound of Interest

Compound Name: 5-METHYLBENZOFURAZAN-1-OXIDE

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Abstract

This document provides a comprehensive guide for the synthesis of **5-methylbenzofurazan-1-oxide**, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol herein is adapted from the well-established oxidative cyclization of ortho-nitroanilines, a reliable method for the preparation of various benzofurazan-1-oxides (also known as benzofuroxans). The synthesis involves the reaction of 4-methyl-2-nitroaniline with sodium hypochlorite in an alkaline ethanolic solution. This document outlines the detailed experimental procedure, necessary reagents and equipment, and expected outcomes, including quantitative data. Additionally, a visual representation of the synthetic pathway is provided to facilitate a clear understanding of the chemical transformation.

Introduction

Benzofurazan-1-oxides are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique chemical properties. The introduction of a methyl group at the 5-position of the benzofurazan-1-oxide scaffold can modulate its physicochemical and pharmacological properties, making **5-methylbenzofurazan-1-oxide** a valuable target for synthesis and further investigation. The synthetic route described is a robust and accessible method, suitable for laboratory-scale preparation.

Data Presentation

Parameter	Value	Reference
Starting Material	4-Methyl-2-nitroaniline	[1][2][3]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1][3]
Molecular Weight	152.15 g/mol	[1]
Appearance	Red crystals or bright orange powder	[3]
Melting Point	115-116 °C	[1]
Final Product	5-Methylbenzofurazan-1-oxide	[4]
Molecular Formula	C ₇ H ₆ N ₂ O ₂	
Molecular Weight	150.13 g/mol	
Appearance	Yellow solid	
Melting Point	72-73 °C (for the unsubstituted analog)	
Yield	80-82% (for the unsubstituted analog)	[4]

Note: The melting point and yield for **5-methylbenzofurazan-1-oxide** are expected to be similar to the unsubstituted benzofurazan oxide, but should be determined experimentally.

Experimental Protocol

This protocol is adapted from the synthesis of benzofurazan oxide from o-nitroaniline.[4]

Materials:

- 4-Methyl-2-nitroaniline (2-nitro-p-toluidine)
- Sodium hydroxide (NaOH)
- Chlorine gas (Cl₂) or commercial sodium hypochlorite (NaOCl) solution (bleach)

- Potassium hydroxide (KOH)
- 95% Ethanol
- Crushed ice
- Distilled water
- Erlenmeyer flask (1 L)
- Three-necked flask (500 mL) with stirrer, thermometer, and dropping funnel
- Büchner funnel and filter flask
- Steam bath
- Ice-salt bath

Procedure:

Part A: Preparation of Sodium Hypochlorite Solution

This step can be skipped if a commercial, standardized sodium hypochlorite solution is used.

- Immediately before use, prepare a solution of sodium hypochlorite. In a suitable flask, dissolve 50 g (1.25 moles) of sodium hydroxide in 200 mL of water with swirling.
- Cool the solution to 0 °C in an ice bath and add 100 g of crushed ice.
- Bubble chlorine gas from a cylinder through the cold solution until 41 g (0.58 moles) has been absorbed. It is crucial to avoid an excess of chlorine.
- Keep the resulting sodium hypochlorite solution in the dark at 0 °C until it is needed.

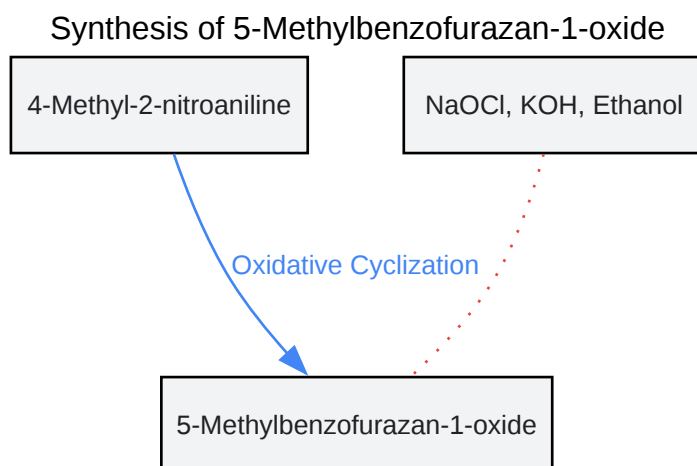
Part B: Synthesis of **5-Methylbenzofurazan-1-oxide**

- In a 1 L Erlenmeyer flask, prepare a solution of 21 g (0.32 moles) of potassium hydroxide in 250 mL of 95% ethanol. Gently heat the mixture on a steam bath until the solid dissolves. A small amount of insoluble carbonate may remain.

- To the warm alkaline solution, add 44.1 g (0.29 moles) of 4-methyl-2-nitroaniline. A deep red solution will form.
- Cool the resulting solution to 0 °C in an ice-salt bath.
- With efficient stirring, slowly add the freshly prepared sodium hypochlorite solution from Part A over a period of approximately 10 minutes.
- A flocculent yellow precipitate of **5-methylbenzofurazan-1-oxide** will form.
- Collect the crude product by vacuum filtration using a large Büchner funnel.
- Wash the precipitate with 200 mL of cold water.
- Air-dry the product. The expected crude yield is in the range of 80-85%.
- For purification, recrystallize the crude product from a mixture of 95% ethanol and water. A suggested starting ratio is 3:1 ethanol to water by volume. Dissolve the crude product in the minimum amount of the hot solvent mixture, filter out any insoluble impurities, and allow the filtrate to cool to room temperature to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry.
- Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ^1H NMR, ^{13}C NMR, IR).

Visualizations

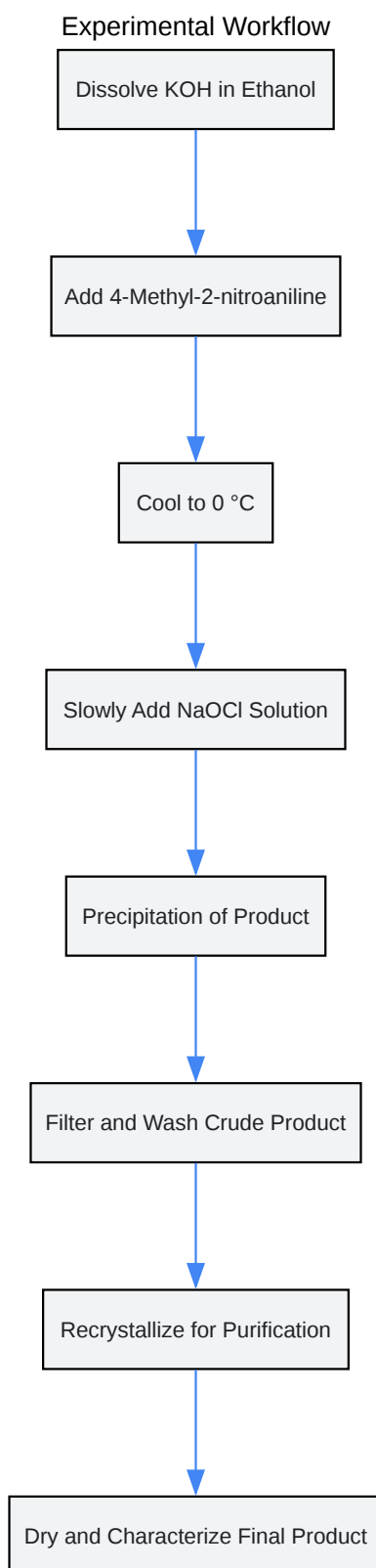
Synthetic Pathway:



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Caption: Reaction scheme for the synthesis of **5-methylbenzofurazan-1-oxide**.

Experimental Workflow:



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Caption: Step-by-step workflow for the synthesis and purification.

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